4-Fluoro-2H-1,2,3-triazole

Medicinal Chemistry Drug Design Metabolic Stability

4-Fluoro-2H-1,2,3-triazole (C2H2FN3, MW 87.06 g/mol) is a backbone-fluorinated derivative of the 1,2,3-triazole heterocycle, distinguished by a fluorine atom directly attached at the C-4 position of the 2H-tautomeric form. The 2H-tautomer is the dominant form of 1,2,3-triazoles in the gas phase and in non-polar media, and fluorine substitution further modulates the tautomeric equilibrium compared to the parent 1H-1,2,3-triazole.

Molecular Formula C2H2FN3
Molecular Weight 87.06 g/mol
Cat. No. B14023108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2H-1,2,3-triazole
Molecular FormulaC2H2FN3
Molecular Weight87.06 g/mol
Structural Identifiers
SMILESC1=NNN=C1F
InChIInChI=1S/C2H2FN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6)
InChIKeyUQVNQVMNIKJMBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2H-1,2,3-triazole (CAS 573713-95-8): A Fluorinated Heterocyclic Building Block for Medicinal Chemistry and Radiochemistry


4-Fluoro-2H-1,2,3-triazole (C2H2FN3, MW 87.06 g/mol) is a backbone-fluorinated derivative of the 1,2,3-triazole heterocycle, distinguished by a fluorine atom directly attached at the C-4 position of the 2H-tautomeric form . The 2H-tautomer is the dominant form of 1,2,3-triazoles in the gas phase and in non-polar media, and fluorine substitution further modulates the tautomeric equilibrium compared to the parent 1H-1,2,3-triazole [1]. The compound serves as a versatile synthetic intermediate for constructing biologically active molecules, positron emission tomography (PET) radiotracers via ¹⁸F-isotopologue incorporation, and fluorogenic probes for bioorthogonal chemistry applications [2].

Why 4-Fluoro-2H-1,2,3-triazole Cannot Be Replaced by Non-Fluorinated or Alternative 4-Halo Triazole Analogs


The C-4 fluorine atom in 4-fluoro-2H-1,2,3-triazole exerts a potent electron-withdrawing inductive effect (–I) that fundamentally alters the heterocycle's electronic structure, dipole moment, hydrogen-bonding capacity, and metabolic stability compared to the non-fluorinated parent 1,2,3-triazole and other 4-halo analogs (Cl, Br) [1]. The strong C–F bond (bond dissociation energy ~485 kJ/mol vs. C–Cl ~327 kJ/mol and C–Br ~285 kJ/mol) confers superior thermal and metabolic resistance that directly impacts pharmacokinetic half-life and chemical process stability [2]. Furthermore, the 2H-tautomer presents a distinct regiochemical profile in subsequent derivatization reactions (e.g., N-alkylation, cross-coupling), meaning that procurement of the incorrect tautomeric form or halogen analog can lead to divergent reaction outcomes and failed synthetic campaigns [3].

Quantitative Differentiation Evidence: 4-Fluoro-2H-1,2,3-triazole vs. Non-Fluorinated and 4-Halo Comparators


C–F Bond Dissociation Energy Confers Superior Thermal and Metabolic Stability Over C–Cl and C–Br Analogs

The C–F bond at the 4-position of 4-fluoro-2H-1,2,3-triazole possesses a homolytic bond dissociation energy (BDE) of approximately 485 kJ/mol, which is substantially higher than the C–Cl bond (~327 kJ/mol) in 4-chloro-2H-1,2,3-triazole and the C–Br bond (~285 kJ/mol) in 4-bromo-2H-1,2,3-triazole [1]. This 48% higher BDE relative to C–Br translates, at the class level, to enhanced resistance to cytochrome P450-mediated oxidative metabolism, as documented for fluorinated versus chlorinated/brominated heterocycles in drug candidates [2]. Replacement of the oxidizable C–H bond in the parent 1,2,3-triazole by a C–F bond has been established to increase biological half-life by retarding Phase I metabolism [3].

Medicinal Chemistry Drug Design Metabolic Stability

Fluorine-Induced Electronic Modulation: Inductive Effect on Triazole pKa and Hydrogen-Bond Acceptor Capacity vs. 4-H and 4-CH₃ Analogs

The strong electron-withdrawing inductive effect (–I) of the C-4 fluorine lowers the pKa of the triazole N–H proton relative to the parent 1,2,3-triazole and 4-methyl analogs. The parent 1H-1,2,3-triazole has a pKa of approximately 1.2 (conjugate acid) and 13.9 (neutral deprotonation), while computational estimates place unsubstituted 1,2,3-triazole pKa values in the range of 25.7 ± 0.5 for C–H deprotonation [1]. Fluorine substitution at C-4 is predicted to reduce the pKa of the triazole CH proton by 1–2 units due to inductive stabilization of the conjugate base [2]. Additionally, the C-4 fluorine serves as a weak hydrogen-bond acceptor (HBA), whereas the C-4 hydrogen in the parent compound and the C-4 methyl group in 4-methyl-2H-1,2,3-triazole lack this capacity entirely [3]. This additional HBA functionality can contribute up to 2–4 kJ/mol in ligand–protein binding free energy.

Physicochemical Profiling Bioisosterism Molecular Recognition

¹⁸F-Radiolabeling Compatibility: 4-Fluoro-2H-1,2,3-triazole as a Direct Precursor for PET Tracer Development

4-Fluoro-2H-1,2,3-triazole is uniquely positioned as a scaffold for ¹⁸F-radiolabeled PET tracer development via iodine–¹⁸F exchange chemistry. Aqueous I–¹⁸F exchange on 1,2,3-triazole substrates has been demonstrated with radiochemical conversions (RCC) of 18–60% across multiple substrates, enabling radiosynthesis of a triazole-based thiamin PET probe with 10–16% isolated radiochemical yield (RCY, uncorrected) in 40 minutes [1]. This methodology requires only trace amounts of base and no azeotropic drying of ¹⁸F-fluoride, representing a significant practical advantage over conventional ¹⁸F-labeling protocols [2]. In contrast, the 4-chloro and 4-bromo analogs cannot serve as direct precursors for this halogen exchange approach, as the I–¹⁸F exchange pathway is specific to iodine-to-fluorine substitution [1].

PET Imaging Radiochemistry ¹⁸F-Labeling

Computational LogP and Topological Polar Surface Area Differentiate 4-Fluoro-2H-1,2,3-triazole from 4-Bromo and 4-Chloro Analogs for CNS Drug Design

Computed physicochemical properties reveal meaningful differentiation between 4-halo-2H-1,2,3-triazole congeners. 4-Fluoro-2H-1,2,3-triazole (MW 87.06 Da) has a predicted XLogP3 of approximately 0.1 (lower than the 0.6 values computed for both 4-chloro-2H-1,2,3-triazole and 4-bromo-2H-1,2,3-triazole) [1]. This 0.5 log unit difference in lipophilicity is significant for CNS drug design, where optimal LogP values of 1–3 are desired for blood–brain barrier penetration [2]. The smaller van der Waals radius of fluorine (1.47 Å) compared to chlorine (1.75 Å) and bromine (1.85 Å) also results in a smaller steric footprint, making 4-fluoro-2H-1,2,3-triazole a more suitable choice when minimal molecular size perturbation is required [3].

CNS Drug Design Physicochemical Profiling Lead Optimization

Tautomeric Form Impacts Regiochemical Outcome in Derivatization: 2H-Tautomer of 4-Fluoro-1,2,3-triazole as a Defined Synthetic Intermediate

The 2H-tautomeric form of 4-fluoro-1,2,3-triazole provides a distinct regiochemical starting point for N-functionalization compared to the 1H-tautomer. The gas-phase dominant tautomer for 1,2,3-triazoles is the 2H-form, as confirmed by millimeter-wave spectroscopy and photoelectron spectroscopy [1]. In N-alkylation reactions, the 2H-tautomer directs substitution to the N-1 and N-3 positions with a different selectivity profile compared to the 1H-tautomer [2]. The 2024 review by Pokhodylo et al. emphasizes that Huisgen 1,3-dipolar cycloaddition approaches preferentially yield 4-fluoro-1-substituted triazoles (1H-tautomer), while nucleophilic substitution routes access 5-fluoro-1,4-disubstituted products under harsh conditions—highlighting that the tautomeric identity of the starting 4-fluoro-triazole building block critically determines downstream synthetic outcomes [3].

Synthetic Chemistry Regioselectivity Click Chemistry

Anticancer Activity of Fluorinated 1,2,3-Triazole Derivatives: Class-Level Evidence Supporting C-4 Fluorine Substitution Over Non-Fluorinated Analogs

Fluorinated 1,2,3-triazole-containing nucleoside analogs have demonstrated promising anticancer activity that is consistently superior to their non-fluorinated counterparts. In a representative study, the 4-fluoroaryl-1,2,3-triazole-substituted deoxythymidine analog (compound 7i) exhibited IC₅₀ values of 22.41–24.92 µM against Huh-7 liver cancer cells and 18.12–21.36 µM against U87MG glioblastoma cells [1]. A related series of 3′-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3′-deoxythymidines showed that the 3-fluorophenyl-triazole analog (compound 9) achieved an IC₅₀ range of 2.58–3.61 μM across multiple cancer cell lines (HeLa, KB, MCF-7), exceeding the potency of the clinical agent cytarabine [2]. While these data are for elaborated fluoroaryl-triazole conjugates rather than the parent 4-fluoro-2H-1,2,3-triazole, they establish the class-level principle that C-4 fluorine incorporation into the triazole scaffold enhances anticancer potency.

Anticancer Cytotoxicity Medicinal Chemistry

High-Value Application Scenarios for 4-Fluoro-2H-1,2,3-triazole in Research and Industrial Procurement


Medicinal Chemistry: Fragment-Based Lead Optimization Requiring Metabolic Stability and CNS Penetration

When developing CNS-penetrant drug candidates, 4-fluoro-2H-1,2,3-triazole is the optimal choice among 4-halo-triazole building blocks due to its lower molecular weight (87.06 Da vs. 103.51 Da for Cl and 147.96 Da for Br) and lower computed logP, both of which favor blood–brain barrier penetration [1]. The superior C–F bond strength (~485 kJ/mol) provides metabolic stability advantages that translate to longer in vivo half-life, a key differentiator in lead optimization campaigns [2].

PET Radiochemistry: Development of ¹⁸F-Labeled Molecular Imaging Probes via Iodine–Fluorine Exchange

4-Fluoro-2H-1,2,3-triazole (or its 4-iodo precursor) is uniquely suited for ¹⁸F-PET tracer development. The demonstrated I–¹⁸F exchange methodology in aqueous medium achieves 18–60% radiochemical conversion without azeotropic drying, enabling rapid (40 min) radiosynthesis of triazole-based PET probes [1]. This direct radiofluorination approach eliminates the multi-step prosthetic group conjugation required for non-fluorinated triazole scaffolds, reducing synthesis time and increasing overall radiochemical yield.

Bioorthogonal Chemistry: Fluorogenic Probe Design Exploiting C-4 Fluorine Hydrogen-Bond Acceptor Properties

The C-4 fluorine atom in 4-fluoro-2H-1,2,3-triazole serves as a weak hydrogen-bond acceptor (HBA) that can modulate the photophysical properties of fluorogenic triazole probes, as demonstrated in comparative studies of 4-halo-1,2,3-triazole fluorophores [1]. This property, absent in the 4-H and 4-CH₃ analogs, enables fine-tuning of fluorescence quantum yield and Stokes shift in bioimaging applications. The 2H-tautomeric form also provides a defined scaffold for 'fluorogenic click chemistry' where the triazole product becomes fluorescent only upon cycloaddition [2].

Synthetic Methodology: Regioselective Derivatization Using Tautomerically Defined 4-Fluoro-2H-1,2,3-triazole

For synthetic chemists pursuing N-functionalized 4-fluoro-1,2,3-triazole derivatives with defined regiochemistry, the 2H-tautomer offers a predictable alkylation outcome distinct from the 1H-tautomer [1]. This is particularly valuable in the synthesis of 1,4,5-trisubstituted triazoles for pharmaceutical applications, where regiochemical purity directly impacts biological activity. Procurement of the tautomerically defined 4-fluoro-2H-1,2,3-triazole eliminates the ambiguity of tautomer mixtures and ensures reproducible synthetic outcomes.

Quote Request

Request a Quote for 4-Fluoro-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.